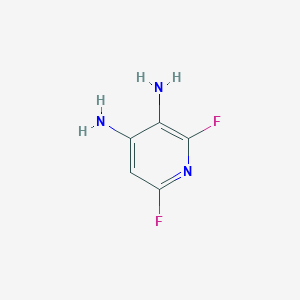

2,6-Difluoropyridine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIIXVYIKWCZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467162 | |

| Record name | 2,6-difluoropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-25-6 | |

| Record name | 2,6-Difluoro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluoropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Difluoropyridine 3,4 Diamine

Established Synthetic Routes for 2,6-Difluoropyridine-3,4-diamine

The synthesis of this compound has been approached through several strategic pathways, each offering distinct advantages in terms of yield, purity, and scalability.

Hydrazine-Mediated Amination and Catalytic Hydrogenation Protocols

A well-established method for preparing diamino-difluoropyridine derivatives involves a two-step process: hydrazine-mediated amination followed by catalytic hydrogenation. This approach is noted for its mild conditions and the high purity of the resulting products, making it suitable for pharmaceutical applications. The process typically starts with a fluorinated pyridine (B92270) derivative. The use of hydrazine (B178648) monohydrate offers a gentler alternative to harsher amination reagents like aqueous ammonia, which helps in reducing the formation of byproducts.

The subsequent reduction of the hydrazino intermediate to the desired amino group is efficiently carried out using a Raney nickel catalyst under a hydrogen atmosphere. Careful control of temperature and reaction time is crucial during this step to prevent over-reduction or decomposition of the compound. Industrial-scale processes have further refined this protocol by optimizing solvent systems, such as N-methyl-2-pyrrolidone (NMP) and acetonitrile (B52724), and reagent stoichiometry to maximize both yield and purity.

Lithium-Halogen Exchange and Subsequent Amination Strategies

Lithium-halogen exchange presents another viable route for the synthesis of functionalized pyridines. In the context of 2,6-difluoropyridine (B73466), treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C) can lead to quantitative ortholithiation. nih.gov This lithiated intermediate can then be subjected to amination.

However, the reaction of 2,6-difluoropyridine with LDA can also lead to a substitution reaction. Warming the solution to 0°C results in the formation of 2-fluoro-6-(diisopropylamino)pyridine. nih.gov Mechanistic studies, including rate studies and computational analysis, suggest that this transformation involves a reversal of the initial ortholithiation followed by a 1,2-addition. These studies indicate a direct substitution pathway that does not proceed through a traditional Meisenheimer complex intermediate. nih.gov

High-Purity Synthesis Techniques under Mild Reaction Conditions

The demand for high-purity this compound, particularly for pharmaceutical applications, has driven the development of synthetic methods that operate under mild conditions to minimize impurity formation. The hydrazine-mediated amination and catalytic hydrogenation protocol is a prime example of such a technique, yielding high-purity material.

Further optimization at an industrial level includes the careful selection of solvents and precise control over reagent amounts. Purification techniques, such as precipitation and washing with acetonitrile-water mixtures, are effectively employed to remove residual impurities, ensuring the final product meets pharmaceutical-grade standards.

Regioselective Synthesis of Advanced Derivatives of this compound

The two fluorine atoms in 2,6-difluoropyridine derivatives are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective synthesis of more complex molecules.

Tandem Nucleophilic Aromatic Substitution (SNAr) Applications

The differential reactivity of the fluorine atoms in 3-substituted-2,6-difluoropyridines makes them valuable precursors for creating 2,3,6-trisubstituted pyridines through tandem SNAr reactions. researchgate.net This approach allows for the sequential and selective introduction of various nucleophiles at the 2- and 6-positions of the pyridine ring. researchgate.net

For instance, a one-pot reaction sequence can involve the selective substitution of the 6-fluoro group with a nucleophile, followed by the substitution of the 2-fluoro group with hydrazine, which can then be used to form a pyrazole (B372694) ring. This strategy provides a pathway to a diverse range of 3,6-disubstituted-1H-pyrazolo[3,4-b]pyridines. researchgate.net The ability to perform these transformations in a tandem fashion enhances synthetic efficiency. The use of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions with equimolar amounts of reagents, highlighting a green chemistry approach. d-nb.info

Influence of Reaction Conditions on Regioselectivity and Yield Optimization

The outcome of SNAr reactions on substituted pyridines is highly dependent on the reaction conditions, including the solvent, base, and the nature of the substituent on the pyridine ring.

In the case of 3-substituted 2,6-dichloropyridines reacting with 1-methylpiperazine, the regioselectivity was found to be significantly influenced by the steric properties of the 3-substituent. researchgate.net Bulky substituents near the pyridine ring tend to direct the incoming nucleophile to the 6-position. researchgate.net The choice of solvent also plays a critical role. For example, the regioselectivity of the reaction with 2,6-dichloro-3-(methoxycarbonyl)pyridine could be switched from favoring the 2-isomer in dichloromethane (B109758) (DCM) to favoring the 6-isomer in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This effect is primarily correlated with the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

Optimization of reaction conditions is also crucial for maximizing yield. In molybdenum-catalyzed allylic amination reactions, a study found that the combination of a molybdenum source like Mo(CO)6 and a suitable ligand in ethanol (B145695) at 60°C provided the best results in terms of yield and regioselectivity. researchgate.net The choice of solvent was critical, with alcohols like ethanol and isopropanol (B130326) showing better results than solvents such as THF, dichloromethane, or acetonitrile. researchgate.net

| Parameter | Influence on Reaction | Example | Reference |

| Solvent | Can significantly alter regioselectivity. | In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, DCM favored the 2-isomer, while DMSO favored the 6-isomer. | researchgate.net |

| Substituent | The steric bulk of substituents on the pyridine ring can direct the position of nucleophilic attack. | Bulky 3-substituents on 2,6-dichloropyridines direct nucleophilic attack to the 6-position. | researchgate.net |

| Catalyst/Ligand | The choice of catalyst and ligand system is crucial for optimizing yield and selectivity in catalyzed reactions. | In molybdenum-catalyzed allylic amination, Mo(CO)6 with a phenyl-substituted phenanthroline ligand in ethanol gave high yield and complete regioselectivity. | researchgate.net |

| Base | The strength of the base can influence the reaction rate and outcome in SNAr reactions. | In the SNAr reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine, bases with higher pKa values led to increased product formation. | d-nb.info |

Green Chemistry Approaches in Synthetic Design and Process Intensification

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorinated pyridines to develop more environmentally benign and efficient processes.

One notable green chemistry approach involves a one-pot, multi-component reaction for the synthesis of fluorinated 2-aminopyridines. rsc.org This method utilizes the diverse properties of the nitro group and proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org The protocol is lauded for its efficiency and its suitability for the rapid, parallel synthesis of pharmacologically active fluorinated 2-aminopyridine (B139424) libraries. rsc.org

Another advancement in green synthetic methods is the use of deep eutectic solvents (DES). For instance, a glucose-urea deep eutectic solvent has been effectively used as an inexpensive and environmentally safe reaction medium for synthesizing piperidin-4-one derivatives, demonstrating the potential of DES in related heterocyclic syntheses. asianpubs.org

Process intensification strategies for the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine (B45657) have also been a focus. A key finding is that high reaction rates can be achieved without the need for catalysts or high temperatures by using dimethyl sulfoxide (DMSO) as the reaction medium, maintaining a low concentration of hydrofluoric acid (HF) and water, and distilling the 2,6-difluoropyridine as it is formed. google.com Intense stirring and a controlled temperature range of 175°-192°C are crucial for this process. google.com This method offers a more practical and less hazardous alternative to previous approaches that required higher temperatures and catalysts. google.com

Precursor Chemistry and Analogous Fluorinated Pyridine Diamine Syntheses

The synthesis of this compound and its analogs often relies on the strategic manipulation of polyhalogenated and substituted pyridine precursors.

Synthesis from Polyhalogenated Pyridines and Related Fluorinated Pyridine Building Blocks

The conversion of polyhalogenated pyridines to their fluorinated counterparts is a fundamental transformation in this field. Alkali metal fluorides, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), are commonly employed as fluorinating agents in polar aprotic solvents. googleapis.com The exchange of chlorine for fluorine on the pyridine ring is strongly favored at the alpha (2 and 6) and gamma (4) positions, while the beta (3 and 5) positions are generally less reactive. googleapis.com

For example, the reaction of 2,3,5,6-tetrachloropyridine (B1294921) with KF can yield 2,6-difluoro-3,5-dichloropyridine. googleapis.com The synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine has been optimized by using KF in DMSO under specific conditions that minimize side reactions. google.com

Derivatization Pathways from 3-Substituted-2,6-difluoropyridines

3-Substituted-2,6-difluoropyridines are versatile intermediates for creating more complex, trisubstituted pyridines. researchgate.net The two fluorine atoms at the 2- and 6-positions exhibit different reactivities, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This differential reactivity enables the regioselective introduction of various substituents.

A facile method for preparing 3-substituted-2,6-difluoropyridines involves the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride in dimethyl sulfoxide. researchgate.net These intermediates can then be converted to 2,3,6-trisubstituted pyridines, which are valuable scaffolds in drug discovery. researchgate.net

Formation of Related Fluorinated Diaminopyridine Scaffolds

The synthesis of fluorinated diaminopyridine scaffolds is crucial for accessing a diverse range of chemical structures with potential biological activity. One approach involves the synthesis of 2,4-diaminopyridine scaffolds using precursors like 2,4-dichloro-5-fluoropyrimidine. researchgate.net

Researchers have also developed methods for synthesizing various fluorinated analogs of biologically relevant molecules. For instance, a set of conformationally restricted fluorinated piperidine (B6355638) analogues has been synthesized based on a 2-azaspiro[3.3]heptane scaffold, highlighting the generation of novel fluorinated scaffolds for drug design. enamine.net Additionally, a novel catalytic transformation has been pioneered to convert epoxides into fluorinated oxetanes, which are highly sought-after drug scaffolds. sciencedaily.com The synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has also been achieved, demonstrating the versatility of fluorination in creating complex molecular architectures. nih.gov

The synthesis of diaminopyridines, in general, can be achieved through various routes, including the chlorine-ammonia substitution in the presence of a copper source. google.com For example, 3,4-diaminopyridine (B372788) can be synthesized from 4-methoxypyridine (B45360) in a three-step process involving nitration, amination, and reduction, which is an improvement over longer, lower-yielding traditional routes. google.com

Mechanistic Investigations of 2,6 Difluoropyridine 3,4 Diamine Reactivity

Nucleophilic Reactivity of Amino and Fluoro Groups in 2,6-Difluoropyridine-3,4-diamine

The reactivity of this compound is characterized by the dual nature of its substituents. The fluorine atoms act as strong electron-withdrawing groups, while the amino groups serve as nucleophilic centers.

Role of Fluorine Atoms in Enhancing Electron-Withdrawing Effects

The presence of two fluorine atoms at the 2- and 6-positions of the pyridine (B92270) ring significantly impacts the molecule's electronic properties. Fluorine is the most electronegative element, and its incorporation into aromatic rings leads to a strong inductive electron-withdrawing effect. nih.govresearchgate.net This effect reduces the electron density of the pyridine ring, making the carbon atoms more electrophilic. nist.govnih.gov This enhanced electrophilicity makes the ring susceptible to nucleophilic attack. nist.govnih.gov

Amino Groups as Nucleophilic Sites for Cyclization and Functionalization

The amino groups at the 3- and 4-positions of this compound are primary nucleophilic sites. These groups can readily participate in reactions with electrophiles. This reactivity is central to the use of this compound as a building block in the synthesis of more complex molecules, particularly heterocyclic systems.

The nucleophilicity of the amino groups allows for various functionalization and cyclization reactions. For instance, they can react with carbonyl compounds, acid chlorides, and other electrophilic reagents to form a wide range of derivatives. These reactions are fundamental to the synthesis of pharmaceuticals and other biologically active molecules.

Reaction Pathways and Intermediate Formation in this compound Chemistry

Understanding the reaction pathways and the intermediates formed during the reactions of this compound is crucial for controlling the outcome of synthetic procedures.

Studies on Enamine Intermediate Formation in Quinolone Synthesis

While specific studies on enamine formation from this compound in quinolone synthesis are not extensively detailed in the provided search results, the synthesis of quinolones often involves the reaction of an aniline (B41778) derivative with a β-ketoester. This reaction proceeds through an enamine intermediate. Given the presence of the vicinal diamino groups in this compound, it is plausible that it could react in a similar manner, with one of the amino groups attacking the carbonyl carbon of a suitable reaction partner to form an enamine. This enamine could then undergo cyclization to form a pyridine-fused quinolone-like structure. Fluorine-containing quinolones have been noted for their anti-cancer properties, where fluorine aids in penetrating hydrophobic protein pockets. nih.gov

Analysis of Direct Substitution Mechanisms and Transition States

The fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution. In polyfluorinated aromatic compounds, fluorine is more readily replaced than other halogens. nist.govnih.gov The mechanism of this substitution is typically a nucleophilic aromatic substitution (SNA_r) reaction. This process involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The departure of the fluoride (B91410) ion then yields the substituted product.

The rate and regioselectivity of these substitution reactions are influenced by the nature of the nucleophile and the reaction conditions. Computational studies using methods like Density Functional Theory (DFT) can provide insights into the transition states and energy barriers associated with these substitution reactions. researchgate.netresearchgate.net Such studies can help in predicting the most likely substitution patterns and in understanding the factors that govern the reactivity.

Computational and Spectroscopic Elucidation of this compound Reaction Mechanisms

Modern analytical and computational techniques are invaluable tools for elucidating the intricate details of reaction mechanisms.

Computational methods, particularly DFT, have become instrumental in studying reaction mechanisms involving fluorinated pyridines. researchgate.netresearchgate.net These calculations can model reaction pathways, determine the geometries and energies of reactants, transition states, and products, and provide insights into the electronic factors that control reactivity. For instance, DFT studies can elucidate the relative Gibbs free energies of intermediates and transition states in a reaction sequence. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the structure of reactants, intermediates, and products. sigmaaldrich.com ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed information about the molecular structure and the electronic environment of the different nuclei. rsc.org IR spectroscopy can be used to identify functional groups and to monitor the progress of a reaction by observing the appearance and disappearance of characteristic vibrational bands. nih.gov For example, FT-IR spectroscopy can identify N-H and C-F stretching vibrations.

Table of Spectroscopic Data:

| Spectroscopic Technique | Observed Features for 2,6-Difluoropyridine (B73466) Derivatives | Reference |

| ¹⁹F NMR | Reveals distinct signals for fluorine atoms, providing information on their chemical environment. | |

| ¹H NMR | Shows signals for amino protons and any protons on the pyridine ring. | |

| FT-IR | N-H stretching vibrations typically observed in the range of 3350–3450 cm⁻¹. | |

| FT-IR | C-F stretching modes are found in the region of 1150–1250 cm⁻¹. |

Density Functional Theory (DFT) and Ab Initio Studies on Reaction Pathways and Energetics

A thorough review of scientific databases reveals a notable absence of specific Density Functional Theory (DFT) or ab initio studies focused on the reaction pathways and energetics of this compound. While DFT has been employed to analyze substituent effects on the electron-donating efficacy of the pyridine nucleus in a general sense, and to investigate the mechanisms of other substituted pyridine derivatives, dedicated computational studies on the reactivity of this compound are not presently available. Such studies would be invaluable for predicting reaction outcomes, understanding transition states, and calculating the energy profiles of potential reactions, such as cyclization or condensation, which are common for diamino-substituted pyridines.

The following table illustrates the type of data that would be expected from such computational studies, though it is important to reiterate that this is a representative example and not based on published data for this specific compound.

Table 1: Hypothetical DFT Calculation Results for a Reaction of this compound

| Reaction Step | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 | [Hypothetical TS1 Structure] | +15.2 |

| Intermediate 1 | [Hypothetical Intermediate Structure] | -5.7 |

| Transition State 2 | [Hypothetical TS2 Structure] | +22.1 |

| Product | [Hypothetical Product Structure] | -18.9 |

This table is for illustrative purposes only. No published data is available.

Spectroscopic Monitoring (IR, NMR) of Reaction Progression and Intermediate Detection

Similarly, there is a lack of published research detailing the use of spectroscopic methods like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and detect intermediates for reactions involving this compound. While NMR and IR are powerful techniques for real-time reaction analysis and the characterization of transient species, their application to this compound has not been reported.

Spectroscopic data for the starting material itself is a prerequisite for such studies. While NMR and IR data are available for related compounds like 2,6-difluoropyridine and its isomer, 2,6-diamino-3,5-difluoropyridine (B1336603), specific, peer-reviewed spectral assignments for this compound are not readily found. For reaction monitoring, one would typically track the disappearance of reactant signals and the appearance of product signals over time. The detection of new, transient signals could indicate the formation of reaction intermediates.

The table below provides a hypothetical representation of how NMR data could be used to monitor a reaction, emphasizing that this is a generalized example.

Table 2: Illustrative NMR Data for Monitoring a Hypothetical Reaction

| Time (minutes) | Integral of Reactant Peak (e.g., -NH2 proton) | Integral of Product Peak |

|---|---|---|

| 0 | 2.00 | 0.00 |

| 10 | 1.52 | 0.48 |

| 30 | 0.88 | 1.12 |

| 60 | 0.35 | 1.65 |

| 120 | 0.05 | 1.95 |

This table is for illustrative purposes only. No published data is available for reactions of this compound.

Applications in Advanced Organic Synthesis and Materials Science

2,6-Difluoropyridine-3,4-diamine as a Building Block for Complex Heterocyclic Architectures

The distinct electronic properties of the 2,6-difluoropyridine (B73466) core, combined with the nucleophilic character of the vicinal diamine functionalities, render this compound a powerful precursor for the construction of a wide array of intricate heterocyclic systems.

The quinolone and, more specifically, the fluoroquinolone class of antibiotics have had a profound impact on the treatment of bacterial infections. mdpi.com The core structure of these drugs, a 4-quinolone bicyclic system, is often assembled through the condensation of an aniline (B41778) derivative with a β-ketoester followed by a cyclization reaction. The introduction of a fluorine atom at the C6-position of the quinolone ring is a critical modification that significantly enhances antibacterial potency. mdpi.com

While direct evidence for the use of this compound in the synthesis of marketed fluoroquinolones is not extensively documented in publicly available literature, its isomeric counterpart, 2,6-diamino-3,5-difluoropyridine (B1336603), serves as a key precursor in the synthesis of certain fluoroquinolone antibiotics. This suggests a strong potential for this compound to act as a valuable synthon in the construction of novel quinolone frameworks. The vicinal diamines can be envisioned to react with appropriate dicarbonyl compounds to form a pyrazine ring, which can then be further elaborated to construct the quinolone scaffold. The fluorine atoms at the 2 and 6 positions of the pyridine (B92270) ring can modulate the electronic properties of the resulting quinolone and can also serve as handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Key Reactions in the Synthesis of Quinolone Frameworks

| Reaction Type | Reactants | Product | Significance |

| Condensation | Aniline derivative, β-ketoester | Enamine | Forms the basis of the quinolone ring |

| Cyclization | Enamine | 4-Quinolone | Creates the bicyclic core structure |

| Nucleophilic Aromatic Substitution | Fluoroquinolone precursor, Amine | Functionalized Fluoroquinolone | Introduces diversity and modulates biological activity |

The synthesis of polysubstituted pyridines is of great interest in medicinal chemistry as this scaffold is present in a vast number of biologically active compounds. researchgate.net 3-Substituted-2,6-difluoropyridines have been demonstrated to be valuable intermediates in the preparation of 2,3,6-trisubstituted pyridines. researchgate.net The two fluorine atoms at the 2- and 6-positions exhibit different reactivities towards nucleophilic aromatic substitution, allowing for sequential and regioselective introduction of various substituents.

In the case of this compound, the amino groups at the 3 and 4-positions can direct the regioselectivity of further substitutions and can also be transformed into a variety of other functional groups. For instance, the diamine moiety can be diazotized and subsequently replaced with other substituents, or it can be acylated or alkylated to introduce further diversity. This makes this compound a highly adaptable platform for the synthesis of a library of 2,3,6-trisubstituted pyridines with potential applications in drug discovery.

Macrocyclic and polycyclic compounds are of significant interest due to their unique three-dimensional structures and their ability to bind to challenging biological targets. The rigid pyridine core and the reactive amino and fluoro functionalities of this compound make it an attractive building block for the construction of such complex architectures.

The vicinal diamine groups can readily participate in condensation reactions with dicarbonyl compounds to form macrocyclic structures containing a pyrazino-pyridine fused system. Furthermore, the fluorine atoms can be displaced by nucleophiles to tether the pyridine core to other molecular fragments, leading to the formation of intricate polycyclic systems. While specific examples utilizing this compound in the synthesis of macrocycles and polycycles are not abundant in the literature, the principles of dynamic combinatorial chemistry and template-directed synthesis offer promising avenues for the construction of such molecules from this versatile building block. libretexts.org

Role in Fluorine-Containing Organic Compounds

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. This compound serves as a valuable source of a fluorinated pyridine scaffold for the development of new functional organic compounds.

Fluorinated heterocyclic compounds are a prominent feature in a large number of approved drugs. nih.gov The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. this compound provides a ready-made fluorinated pyridine core that can be elaborated into a variety of novel heterocyclic scaffolds.

The adjacent amino groups can be used as anchor points for the construction of fused heterocyclic rings, such as imidazoles, triazoles, or pyrazines. These new ring systems, bearing two fluorine atoms on the pyridine moiety, can be explored for a wide range of biological activities. The ability to perform selective nucleophilic aromatic substitution at the C-6 position further enhances the potential for creating diverse libraries of novel fluorinated heterocyclic compounds for drug discovery and agrochemical research. nih.gov

Table 2: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond | |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets | |

| Lipophilicity | Can be modulated to optimize absorption and distribution | nih.gov |

| Bioavailability | Can be improved by altering pKa and membrane permeability | nih.gov |

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, low surface energy, and unique optical and electronic characteristics. nih.gov Aromatic diamines are common monomers used in the synthesis of high-performance polymers like polyimides and polyamides. mdpi.com

This compound, as a fluorinated aromatic diamine, is a promising candidate for the synthesis of novel fluorinated polymers. Its incorporation into a polymer backbone could impart the aforementioned beneficial properties. For instance, polyimides derived from this diamine are expected to exhibit high glass transition temperatures and enhanced solubility in organic solvents, which are desirable for processing and fabrication of advanced materials. researchgate.net Furthermore, the pyridine nitrogen atom can provide a site for coordination with metal ions, opening up possibilities for the development of new functional materials with applications in catalysis, sensing, and electronics. The use of 2,6-difluoropyridine in the preparation of poly(pyridine ether)s has been reported, highlighting the potential of fluorinated pyridine monomers in polymer chemistry.

Advanced Functionalization of this compound via Transition-Metal Catalysis

The strategic placement of fluorine atoms and vicinal amino groups on the pyridine ring of this compound makes it a highly attractive scaffold for advanced functionalization. Transition-metal catalysis, in particular, offers a powerful toolkit to selectively modify the molecule, paving the way for the synthesis of complex derivatives with tailored electronic and structural properties. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine core, influencing the reactivity of the C-F bonds in cross-coupling reactions. Simultaneously, the adjacent amino groups and the pyridine nitrogen present potential coordination sites for metal centers, which can be exploited in both catalysis and the formation of novel organometallic complexes.

While direct cross-coupling studies on this compound are not extensively documented, a vast body of research on related halogenated and polyhalogenated pyridines provides a strong predictive framework for its reactivity. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are among the most robust methods for forming C-C bonds in pharmaceutical and materials chemistry. rsc.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides and an organoboron species. For polyhalogenated pyridines, achieving site-selectivity is a key challenge. The outcome is influenced by the electronic properties of the ring, the nature of the halogen, and the specific catalyst system employed. rsc.orgacs.org In dihalopyridines, coupling typically occurs at the more electrophilic position, which is often influenced by the position of the nitrogen atom (C2/C6 and C4 are generally more reactive than C3/C5). rsc.org The presence of amino groups, as in this compound, can further direct the selectivity through coordination with the palladium catalyst. rsc.org Research has shown that even challenging couplings with electron-rich chloro-aromatics can proceed efficiently with the right choice of palladium precursor and phosphine ligands. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a cornerstone for synthesizing conjugated enynes and arylalkynes, which are pivotal in materials science. libretexts.org Studies on di- and trihalogenated pyridines and pyrimidines have demonstrated that selective alkynylation can be achieved by carefully controlling reaction conditions. The reactivity of the halide leaving group (I > Br > Cl >> F) is a critical factor, suggesting that the C-F bonds in this compound would be the most challenging to activate. wikipedia.org However, advancements in catalyst design, including the use of N-heterocyclic carbene (NHC) ligands, have enabled couplings under milder conditions and with less reactive halides. nih.gov Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Interactive Table: Exemplary Conditions for Cross-Coupling of Halogenated Pyridines

| Reaction Type | Halogenated Pyridine Substrate | Coupling Partner | Catalyst System | Base / Solvent | Yield | Reference |

| Suzuki-Miyaura | 2,4-Dichloropyridine | Arylboronic Acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF / THF | Good | nih.gov |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | Good | mdpi.com |

| Suzuki-Miyaura | 2,4,6-trichloropyrido[2,3-d]pyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/Ethanol (B145695) | 67-72% | |

| Sonogashira | Aryl Bromides | Terminal Alkynes | (NHC)-Cu / (NHC)-Pd | Not specified | High | nih.gov |

| Sonogashira | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Not specified | Not specified | Good | wikipedia.org |

| Sonogashira | Substituted Alkyl Halide | Terminal Acetylene | Pd Carbene Complex / PPh₃ | Not specified | 97% | mdpi.com |

The molecular structure of this compound offers multiple sites for coordination with transition metal centers. The pyridine nitrogen atom is a classic Lewis basic site for metal binding. Furthermore, the two adjacent amino groups at the C3 and C4 positions can act in concert with the pyridine nitrogen or as a separate bidentate ligand, forming stable five-membered chelate rings with a metal ion. This ortho-diamino functionality is a well-known motif in coordination chemistry, capable of stabilizing metals in various oxidation states.

The combination of the pyridine ring and the diamino moiety allows the molecule to function as a potential tridentate "pincer" ligand. Such ligands are of great interest because they can confer high stability and unique reactivity to the resulting metal complexes. wikipedia.org Early transition metal complexes featuring aminopyridinato ligands have been synthesized and show flexibility in their binding modes. vot.pl The specific coordination geometry—whether it involves monodentate binding through the pyridine nitrogen, bidentate chelation via the amino groups, or a tridentate pincer mode—will depend on the metal ion, its preferred coordination number, and the steric and electronic environment. vot.plnih.gov

Complexes formed from aminopyridine ligands have been explored for applications in homogeneous catalysis, including olefin polymerization. vot.pl The electronic properties of the pyridine ring, modulated by the electron-withdrawing fluorine atoms in this compound, can fine-tune the donor properties of the ligand and, consequently, the catalytic activity of the metal center.

Interactive Table: Coordination Characteristics of Aminopyridine-Type Ligands

| Ligand Type | Metal Center(s) | Coordination Mode | Resulting Complex Geometry | Potential Application | Reference |

| 3-Aminopyridine | Copper(II) | Monodentate | Square Planar | Basic coordination studies | nih.gov |

| 4-Aminopyridine | Cadmium(II) | Bridging | Octahedral (1D Polymer) | Crystal engineering | nih.gov |

| ansa-Aminopyridinato | Group 3 & 4 Metals | Bidentate, ansa- | Dichloro and dialkyl complexes | Olefin polymerization | vot.pl |

| Diiminopyridine (PDI) | Iron(II), Cobalt(II) | Tridentate Pincer | Square-pyramidal | Hydrosilylation, Hydrogenation | wikipedia.org |

| 4-Aminopyridine | Palladium(II) | Monodentate (Pyridine-N) | Not specified | Biological activity studies | researchgate.net |

Research Frontiers in Medicinal Chemistry and Biological Activity of 2,6 Difluoropyridine 3,4 Diamine

Design and Synthesis of Biologically Active Derivatives of 2,6-Difluoropyridine-3,4-diamine

The strategic incorporation of the this compound core into larger molecules has led to the development of potent and selective therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the diamine functionality provides a versatile handle for further chemical modifications.

Antimicrobial Agents, including against Mycobacterium tuberculosis and Staphylococcus aureus

Derivatives of 2,6-difluoropyridine (B73466) have shown promise as antimicrobial agents. For instance, certain pyridine (B92270) derivatives have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). researchgate.net The antibacterial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in bacteria.

Research has also explored the potential of pyridine-based compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgnih.gov While some derivatives have shown activity, the development of effective and non-toxic antitubercular agents remains a key challenge. rsc.orgcuni.cz The structural diversity of synthetic pyridine derivatives allows for the exploration of various mechanisms to combat these resilient pathogens. nih.govmdpi.com

Anticancer Therapeutics and Kinase Inhibitors (e.g., p38 MAP kinase, PKCθ inhibitors)

The 2,6-difluoropyridine scaffold has been instrumental in the design of potent kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation, which are often dysregulated in cancer.

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response and is implicated in various diseases, including cancer. uni-tuebingen.derndsystems.com Derivatives of 2,6-diamino-3,5-difluoropyridine (B1336603) have been identified as novel and potent inhibitors of p38α MAP kinase. nih.gov Specifically, 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles have shown significant inhibitory activity. nih.gov The design of these inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase. mdpi.comnih.gov

PKCθ Inhibitors: Protein kinase C theta (PKCθ) is another important target in drug discovery, particularly for autoimmune diseases and transplant rejection. nih.gov The facile synthesis of 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines has enabled the development of novel PKCθ inhibitors. nih.gov This approach allows for the creation of a popular scaffold for biologically active compounds. nih.gov

| Kinase Target | Derivative Class | Key Findings |

| p38α MAP Kinase | 2,6-Diamino-3,5-difluoropyridinyl substituted heterocycles | Potent inhibition of p38α, with pyridinylimidazole derivatives showing efficacy in animal models of arthritis. nih.gov |

| PKCθ | 2,3,6-Trisubstituted pyridines | Facile synthesis from 3-substituted-2,6-difluoropyridines, leading to novel and selective PKCθ inhibitors. nih.gov |

Development of Next-Generation Fluoroquinolone Antibiotics (e.g., Delafloxacin precursors)

Fluoroquinolones are a clinically important class of antibiotics. The 2,6-difluoropyridine moiety serves as a key building block in the synthesis of advanced fluoroquinolones. For example, derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activity. mdpi.com The strategic placement of fluorine atoms can significantly enhance the potency and spectrum of activity of these antibiotics.

Molecular Mechanisms of Biological Action

The therapeutic effects of this compound derivatives stem from their ability to interact with and modulate the function of specific biological targets.

Inhibition of Enzymatic Activity in Cellular Signaling Pathways

As discussed in the context of anticancer therapeutics, a primary mechanism of action for many 2,6-difluoropyridine derivatives is the inhibition of protein kinases. By binding to the active site of enzymes like p38 MAP kinase and PKCθ, these compounds can block the phosphorylation of downstream substrates, thereby disrupting signaling cascades that are crucial for cell survival and proliferation. uni-tuebingen.denih.govnih.gov The selectivity of these inhibitors for specific kinases is a critical factor in their therapeutic potential and is often achieved through careful design of the molecular structure to exploit subtle differences in the ATP-binding pockets of different kinases.

Influence of Fluorine Atoms on Binding Affinity, Stability, and Bioavailability

The introduction of fluorine into a therapeutic molecule is a widely used strategy to enhance its pharmacokinetic and physicochemical profile. researchgate.net In the context of this compound, the two fluorine atoms at the C2 and C6 positions are anticipated to exert a profound influence on its biological behavior.

Binding Affinity: Fluorine's high electronegativity can modulate the electronic distribution of the pyridine ring, influencing its interactions with biological targets. These atoms can participate in favorable noncovalent interactions within a protein's binding pocket, including dipole-dipole, dipole-quadrupole, and weak hydrogen bonds, potentially increasing binding affinity. researchgate.net Research has consistently shown that fluorinated drug candidates can exhibit higher binding affinity for their target enzymes or receptors. researchgate.net The strategic placement of fluorine can lead to shape and size complementarity within a binding site, contributing to a more potent interaction. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, these studies would systematically modify the core structure to map out the chemical features essential for potency and selectivity.

While specific SAR studies on this compound are emerging, insights can be drawn from related diaminopyrimidine and pyridine structures. nih.govresearchgate.net Key areas of investigation would involve modifications at the 3- and 4-amino groups and exploring alternative heterocyclic cores.

Substituents on Amino Groups: The potency of related aminopyrimidines and aminopyridines is often highly sensitive to the nature of the substituents on the nitrogen atoms. researchgate.netresearchgate.net Introducing small alkyl groups, aryl moieties, or incorporating the nitrogens into cyclic structures (e.g., piperidine (B6355638), pyrrolidine) can drastically alter binding affinity and selectivity. researchgate.netmdpi.com For instance, in a series of 6-alkyl-2,4-diaminopyrimidines, the size and nature of the amine substituent were critical for H4 receptor affinity. researchgate.net

Heterocyclic Scaffold Variations: Replacing the pyridine core with other heterocycles like pyrimidine, pyrazine, or even fused ring systems like pyrrolopyridine, while maintaining the key diamine and fluoro substituents, can modulate the compound's geometric and electronic properties. nih.govmdpi.com Such changes affect the pKa of the molecule and the spatial orientation of its functional groups, which are critical for target engagement. mdpi.com

The following table illustrates hypothetical SAR data for derivatives, demonstrating how different substituents might influence biological potency against a generic kinase target.

| Compound ID | R1 (at N3) | R2 (at N4) | Scaffold | Kinase IC50 (nM) |

| DFP-1 | H | H | 2,6-Difluoropyridine | 580 |

| DFP-2 | Methyl | H | 2,6-Difluoropyridine | 250 |

| DFP-3 | H | Phenyl | 2,6-Difluoropyridine | 95 |

| DFP-4 | Methyl | Phenyl | 2,6-Difluoropyridine | 45 |

| PYR-1 | Methyl | Phenyl | 2,6-Diaminopyrimidine | 120 |

This table is for illustrative purposes to demonstrate SAR principles.

Rational drug design utilizes structural information from the target and lead compounds to make purposeful chemical modifications. nih.gov Starting from a lead compound like this compound, derivatives can be designed to improve potency, selectivity, and pharmacokinetic properties. nih.gov

One key strategy involves using structural data from co-crystal structures or homology models to identify opportunities for new, favorable interactions or to eliminate interactions that lead to off-target activity. For example, if a target's binding pocket has an adjacent hydrophobic region, extending a substituent on one of the amine groups with an appropriate alkyl or aryl group could significantly boost potency. Conversely, if the lead compound shows activity against an unwanted anti-target, modifications can be made to introduce steric hindrance or unfavorable electronic interactions with that anti-target's binding site, thereby increasing selectivity. This approach was successfully used in modifying alicyclic amines to improve metabolic stability while retaining a desired dopamine (B1211576) transporter inhibitor profile. nih.gov

Computational Drug Discovery Approaches

Computational, or in-silico, methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. These techniques allow for the rapid evaluation of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. arxiv.orgnveo.org For derivatives of this compound, docking studies can provide critical insights into their potential mechanism of action. ugm.ac.id The process involves placing virtual derivatives into the 3D structure of a target's active site and calculating a "docking score," which estimates the binding affinity. ugm.ac.id

These studies can reveal:

Key Binding Interactions: Identifying specific hydrogen bonds between the diamine groups and protein residues.

Role of Fluorine: Visualizing how the fluorine atoms interact with the protein environment, for example, through favorable contacts with hydrophobic pockets.

SAR Rationale: Explaining on a molecular level why certain substituents enhance potency while others diminish it. nih.gov

The table below presents a hypothetical molecular docking evaluation for a series of derivatives against a target protein.

| Compound ID | Substituent (at N4) | Docking Score (kcal/mol) | Predicted H-Bonds |

| DFP-1 | H | -7.2 | 2 |

| DFP-3 | Phenyl | -8.5 | 2 |

| DFP-5 | 4-Hydroxyphenyl | -9.3 | 4 |

| DFP-6 | 3-Chlorophenyl | -8.8 | 2 |

This table is for illustrative purposes. Lower docking scores typically indicate stronger predicted binding affinity.

Beyond target binding, the success of a drug candidate depends on its pharmacokinetic (PK) properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models can predict these properties with increasing accuracy. nih.gov

Pharmacokinetic (PK) Prediction: Various software platforms and deep learning models, such as Deep-PK, can calculate key PK parameters for virtual compounds. nih.gov These models predict properties like aqueous solubility, cell permeability (e.g., Caco-2), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties, saving significant resources. researchgate.net

Pharmacodynamic (PD) Prediction: The pharmacodynamic profile is primarily predicted through the molecular docking and binding free energy calculations described above, which estimate the potency of a compound at its intended target. researchgate.net

A typical in-silico ADMET profile for a hypothetical derivative is shown below.

| Property | Predicted Value | Acceptable Range |

| LogP (Lipophilicity) | 2.5 | -0.4 to 5.6 |

| LogS (Aqueous Solubility) | -3.1 | > -6.0 |

| Caco-2 Permeability (nm/s) | 35 | > 25 |

| Human Intestinal Absorption | 95% | > 80% |

| CYP2D6 Inhibition | No | No |

This table is for illustrative purposes to show a typical computational ADMET profile.

Advanced Characterization and Spectroscopic Analysis of 2,6 Difluoropyridine 3,4 Diamine

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within a molecule. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as a fingerprint, allowing for precise identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

For 2,6-Difluoropyridine-3,4-diamine, ¹H NMR is used to identify the protons. The molecule has one aromatic proton (H-5) and four protons from the two amino groups (-NH₂). The aromatic proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The amino protons would likely appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each of the five carbon atoms in the pyridine (B92270) ring would produce a distinct signal, with its chemical shift influenced by the attached substituents (fluorine or amino groups). The carbons bonded to fluorine (C-2 and C-6) would exhibit large carbon-fluorine coupling constants, a characteristic feature confirming the position of the fluorine atoms.

¹⁹F NMR is particularly crucial for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. In this molecule, the two fluorine atoms at the C-2 and C-6 positions are chemically equivalent and would be expected to produce a single signal, likely a triplet, due to coupling with the H-5 proton.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-5 | ~6.5 - 7.5 | Triplet (t) | Aromatic proton coupled to two fluorine atoms. |

| ¹H | -NH₂ (at C-3, C-4) | Broad singlet (br s) | Variable | Chemical shift and peak shape are dependent on solvent, temperature, and concentration. |

| ¹³C | C-2, C-6 | ~150 - 165 | Doublet (d) | Large ¹JCF coupling constant expected. |

| ¹³C | C-3, C-4 | ~120 - 140 | Singlet (s) or Doublet (d) | Chemical shift influenced by both amino and fluoro groups. May show smaller C-F coupling. |

| ¹³C | C-5 | ~100 - 115 | Triplet (t) | Small ²JCF coupling expected. |

| ¹⁹F | F (at C-2, C-6) | -70 to -90 | Triplet (t) | Coupling to the H-5 proton. |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₅H₅F₂N₃), the exact molecular weight is 145.0452 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, typically to within a few parts per million, which provides strong evidence for the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for such aromatic amines could include the loss of HCN, NH₂, or fluorine radicals, leading to characteristic daughter ions that help in confirming the structure.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Assignment | Description |

|---|---|---|

| 145 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 126 | [M - F]⁺ | Loss of a fluorine radical. |

| 118 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for pyridine rings. |

| 129 | [M - NH₂]⁺ | Loss of an amino radical. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrations of molecular bonds, which occur at characteristic frequencies.

For this compound, IR and Raman spectra would provide clear evidence for its key functional groups. The N-H stretching vibrations of the two primary amine groups are expected to appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations typically produce strong absorptions in the 1100-1300 cm⁻¹ range. nih.gov Vibrations associated with the pyridine ring, such as C=C and C=N stretching, would be observed in the 1400-1650 cm⁻¹ region. nih.gov

Table 3: Key Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1400 - 1650 | C=C and C=N Stretch | Aromatic Pyridine Ring |

| 1100 - 1300 | C-F Stretch | Aryl-Fluoride |

Advanced Analytical Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. thermofisher.com For a polar compound like this compound, a reverse-phase HPLC method is typically employed. researchgate.net

In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol, with an acid additive to ensure good peak shape. sielc.com A UV detector is commonly used for detection, as the pyridine ring is chromophoric. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can detect impurities at very low levels. researchgate.net

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid or Phosphoric Acid helixchrom.com |

| Flow Rate | 1.0 mL/min helixchrom.com |

| Detection | UV at ~254 nm helixchrom.com |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is ideal for analyzing volatile and thermally stable compounds. While primary aromatic amines can sometimes be challenging to analyze by GC due to their polarity, GC-MS is an excellent tool for identifying volatile impurities or by-products from the synthesis of this compound. mdpi.com

Samples are vaporized and separated on a capillary column before being introduced into the mass spectrometer for detection. rsc.org The method provides high sensitivity and allows for the definitive identification of separated components by comparing their mass spectra to library databases. mdpi.com For polar analytes like diamines, derivatization (e.g., silylation) may sometimes be used to improve volatility and chromatographic performance, although direct analysis is often possible with modern columns. nist.gov

Table 5: Illustrative GC-MS Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Detector | Mass Spectrometer (scanning or Selected Ion Monitoring) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

An extensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. The determination of its solid-state structure through single-crystal X-ray diffraction has not been reported.

However, to provide insight into the potential structural characteristics and conformational behavior of a substituted 2,6-difluoropyridine (B73466) system, the crystallographic data of a related platinum(II) complex, 2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κCplatinum(II), is presented and analyzed. This complex features a 2,6-difluorinated pyridine ring, offering valuable information on bond lengths, angles, and intermolecular interactions influenced by the fluorine substituents.

The single-crystal X-ray analysis of this platinum(II) complex revealed a distorted square-planar coordination geometry around the central platinum atom. nih.govresearchgate.netnih.gov The platinum atom is chelated by the C,N-bidentate 2,6-difluoro-3-(pyridin-2-yl)pyridin-4-yl ligand and an O,O'-chelating pentane-2,4-dionate ligand. nih.govresearchgate.netnih.gov

The crystal structure is triclinic with the space group P-1. researchgate.net Detailed crystallographic data and refinement parameters for this complex are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κCplatinum(II)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0442 (6) |

| b (Å) | 8.8503 (6) |

| c (Å) | 10.1458 (7) |

| α (°) | 99.458 (1) |

| β (°) | 112.320 (1) |

| γ (°) | 93.308 (1) |

| Volume (ų) | 718.12 (9) |

Data sourced from Park, Lee, & Kang (2015). researchgate.net

In the solid state, the two pyridine rings of the bipyridine ligand in the complex are nearly coplanar, with a small dihedral angle of 1.2(2)°. nih.govresearchgate.netnih.gov This planarity suggests effective π-conjugation across the two rings. researchgate.net The Pt—C bond length is noted to be 1.951 (4) Å, which is shorter than the Pt—N bond length of 1.995 (4) Å, a difference attributed to the electronic influence of the fluorine substituents on the carbon-bound pyridine ring. researchgate.net

The crystal packing is stabilized by a network of intermolecular interactions. These include C—H···O and C—H···F hydrogen bonds. nih.govresearchgate.netnih.gov Furthermore, π–π stacking interactions are observed between the pyridine rings of adjacent molecules, with centroid-centroid distances of 3.774 (3) Å and 4.337 (3) Å, contributing to the formation of a three-dimensional supramolecular architecture. nih.govresearchgate.netnih.gov

While this analysis provides a detailed look into the solid-state structure of a related difluoropyridine derivative, it is important to emphasize that the substitution pattern and the presence of the platinum center significantly influence the observed conformation and intermolecular interactions. The actual solid-state structure of this compound, with its two amino groups, would be expected to exhibit a different, and likely extensive, network of hydrogen bonds, which would be a primary determinant of its crystal packing.

Theoretical and Computational Chemistry Studies of 2,6 Difluoropyridine 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net

For 2,6-Difluoropyridine-3,4-diamine, one would expect the lone pairs of the nitrogen atoms in the amino groups and the pyridine (B92270) ring to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atoms, indicating sites for potential nucleophilic attack.

Hypothetical Data Table for HOMO-LUMO Analysis: (Note: The following data is illustrative and not based on actual published research for this compound)

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.6 | Indicator of chemical stability and reactivity |

Computational methods can predict the most likely sites for chemical reactions (regioselectivity) and the acidity of protons within the molecule. For instance, methods like the RegioSQM can predict the outcome of electrophilic aromatic substitutions. researchgate.net In this compound, the positions on the pyridine ring are key sites for such reactions. The electron-donating amino groups and electron-withdrawing fluorine atoms would have competing effects, making computational prediction particularly valuable. The acidity of the N-H protons of the diamine groups could also be calculated and compared.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with other molecules.

This analysis would explore the different spatial arrangements (conformations) of the amino groups relative to the pyridine ring and each other. It would identify the most stable, low-energy conformations and the energy barriers between them. For flexible molecules, understanding the accessible conformations is key to understanding their behavior. researchgate.netmdpi.com

While the request focuses on the parent compound, studies on its derivatives are crucial for applications like drug discovery. MD simulations are used to model how a ligand (a derivative of this compound) might bind to a biological target, such as a protein's active site. These simulations can predict binding affinities and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of derivatives of this compound with known activities, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. nih.gov This is a powerful tool in medicinal chemistry for prioritizing which compounds to synthesize and test.

Predictive Models for Biological Activity and ADME Properties

In modern drug discovery, computational models are indispensable for forecasting the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. For a compound such as this compound, these predictive models offer a foundational assessment of its drug-like potential, guiding further experimental validation.

Predictive models for biological activity leverage a compound's structural features to estimate its likely interactions with biological targets. These models are often built using machine learning algorithms trained on large datasets of compounds with known activities. For a molecule like this compound, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models would correlate the physicochemical properties of a series of related diaminopyridine derivatives with their observed biological effects, such as enzyme inhibition or receptor binding. The predictive power of such models relies on the selection of relevant molecular descriptors, which can range from simple properties like molecular weight and logP to more complex quantum chemical parameters.

Similarly, ADME properties, which are critical for a drug's efficacy and safety, are routinely predicted using in silico tools. These models help to identify potential liabilities early in the drug development process, reducing the likelihood of late-stage failures. For this compound, a standard panel of ADME properties would be computationally evaluated.

An illustrative predictive ADME profile for this compound, based on computational models, is presented below. It is important to note that these are theoretical predictions and would require experimental verification.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp, 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively effluxed from cells. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate to High | The extent of binding influences the free fraction of the drug. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited access to the central nervous system. |

| Volume of Distribution (Vd) | Moderate | Suggests distribution into tissues beyond the plasma. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Low risk for major isoforms | Reduced potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance (CL) | Low to Moderate | Indicates the rate of removal from the body. |

The predictive models for ADME properties are often based on large datasets of experimentally determined values. For instance, models for human intestinal absorption are trained on extensive libraries of compounds with known absorption characteristics. ijrpc.com The "Rule of Five," proposed by Lipinski, provides a foundational set of guidelines for oral bioavailability, considering properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Advanced models now incorporate a wider range of descriptors to provide more nuanced predictions. mdpi.com

Virtual Screening and Drug Repositioning Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like this compound, virtual screening can be employed in two primary ways: to identify its potential biological targets or to discover novel scaffolds for a known target.

In a target-based virtual screening campaign, the three-dimensional structure of a protein of interest is used to dock a library of compounds, including this compound. The docking algorithm predicts the binding mode and affinity of the compound to the target's active site. The results are then scored and ranked, prioritizing a smaller number of compounds for experimental testing. This approach is highly efficient in narrowing down vast chemical space to a manageable number of promising candidates.

Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target. Instead, it uses the structure of known active compounds for a particular target to identify other molecules in a database with similar properties. If a related diaminopyridine was found to be active against a specific kinase, for example, this compound could be identified as a potential hit through similarity searching based on chemical fingerprints or pharmacophore models.

Drug repositioning, or drug repurposing, is a strategy for identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication. Computational methods play a significant role in modern drug repositioning efforts. For a compound like this compound, which may be a fragment or an intermediate in the synthesis of other molecules, its potential for repositioning would likely be explored as part of a larger library of compounds.

The process often involves computational screening of existing drug databases against a wide array of biological targets. This can be done through molecular docking, as described above, or through the analysis of gene expression data, text mining of scientific literature, or other bioinformatics approaches. The goal is to find novel drug-target interactions that suggest a new therapeutic application.

An example of how this compound could fit into a virtual screening and drug repositioning workflow is outlined in the table below.

Table 2: Virtual Screening and Drug Repositioning Workflow for this compound

| Step | Description | Rationale for this compound |

| 1. Library Preparation | Inclusion of this compound in a diverse chemical library. | The diamino and difluoro substitutions on the pyridine ring offer a unique chemical scaffold. |

| 2. Target Selection | Identification of a panel of therapeutic targets (e.g., kinases, proteases, GPCRs). | Broad screening increases the probability of finding a novel interaction. |

| 3. Virtual Screening | Docking of the chemical library against the selected targets. | To predict the binding affinity and mode of this compound to each target. |

| 4. Hit Identification | Selection of compounds with high predicted binding scores for further analysis. | If this compound is identified as a hit against a particular target. |

| 5. In Vitro Validation | Experimental testing of the identified hits in biochemical or cell-based assays. | To confirm the predicted biological activity. |

| 6. Lead Optimization | Chemical modification of the validated hit to improve potency, selectivity, and ADME properties. | If this compound shows promising activity, it would serve as a starting point for a medicinal chemistry program. |

Through these in silico strategies, the therapeutic potential of a novel compound like this compound can be systematically explored in a time and cost-effective manner, paving the way for its potential development as a new therapeutic agent.

Future Directions and Emerging Research Areas for 2,6 Difluoropyridine 3,4 Diamine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of multi-substituted pyridines, particularly those containing fluorine, is an area of active research. nih.gov Current methods for producing fluorinated pyridines often involve harsh conditions, expensive reagents, or multi-step processes that can be inefficient. nih.govgoogle.com Future research will likely focus on developing more direct, efficient, and sustainable methods for the synthesis of 2,6-Difluoropyridine-3,4-diamine and its precursors.

Key research thrusts include:

Catalytic C-H Functionalization: Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for creating multi-substituted pyridines. nih.gov Future work could adapt these methods for the direct and regioselective introduction of amino groups onto a 2,6-difluoropyridine (B73466) core, potentially shortening synthetic routes and improving atom economy.

Flow Chemistry: Microfluidic flow modules offer enhanced safety, efficiency, and control over reaction conditions. sciencedaily.comuva.nl Developing flow-based syntheses for this compound could enable safer handling of reactive intermediates and facilitate easier scale-up. uva.nl This approach also aligns with the principles of green chemistry by minimizing waste and energy consumption. uva.nl

Novel Fluorination Techniques: While methods exist for the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine (B45657) using reagents like potassium fluoride (B91410) (KF) in solvents like dimethyl sulfoxide (B87167) (DMSO), these often require high temperatures and careful control to avoid side reactions. google.com Research into alternative fluorinating agents and catalyst systems, such as those avoiding PFAS-based reagents, is crucial for developing more environmentally friendly processes. sciencedaily.comuva.nl The use of cesium fluoride (CsF) has also been explored as an effective fluorinating agent for producing 3-substituted-2,6-difluoropyridines. researchgate.netgoogleapis.com

Exploration of Applications in New Material Technologies and Functional Polymers

The unique structure of this compound, with its combination of a π-deficient aromatic ring, reactive amino groups, and electron-withdrawing fluorine atoms, makes it an attractive building block for novel materials.

Future research in this area is expected to explore:

High-Performance Polymers: The parent compound, 2,6-difluoropyridine, has been used in the preparation of poly(pyridine ether)s through polycondensation reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The diamino-substituted version, this compound, could serve as a monomer for the synthesis of new classes of polymers, such as polyimides or polyamides. The fluorine atoms would be expected to enhance thermal stability, chemical resistance, and solubility, while the diamine functionality provides sites for polymerization.

Organic Electronics: Pyridine-based materials are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through derivatization to create materials with specific charge-transport characteristics.

Functional Materials: The hydrogen-bonding capabilities of the adjacent amino groups, combined with the properties of the fluorinated pyridine (B92270) ring, could be exploited to create supramolecular assemblies and functional materials with applications in sensing, catalysis, or gas storage.

Expansion of Biological Applications to Neglected Diseases and New Therapeutic Targets